5-Bromo-N-phenylnicotinamide
Overview
Description
5-Bromo-N-phenylnicotinamide is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.122 g/mol . It is a derivative of nicotinamide, where a bromine atom is substituted at the 5-position of the pyridine ring, and a phenyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-N-phenylnicotinamide can be synthesized through a reaction between 5-bromonicotinic acid and aniline . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-phenylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted derivatives of this compound.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-N-phenylnicotinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can inhibit certain enzymes or proteins involved in disease processes . For example, it may interfere with the function of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Another brominated compound with potential biological activities.
N-Phenylnicotinamide: A non-brominated analogue with similar structural features.
Uniqueness
5-Bromo-N-phenylnicotinamide is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, while the phenyl group can enhance the compound’s interaction with biological targets .
Properties
IUPAC Name |
5-bromo-N-phenylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCNIPQERCZMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401452 | |
Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313562-28-6 | |
Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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